trans-2-Amino-5,5-difluoro-cyclohexanol
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Overview
Description
Trans-2-Amino-5,5-difluoro-cyclohexanol: is a chemical compound with the molecular formula C6H12ClF2NO . It is known for its unique structure, which includes two fluorine atoms attached to a cyclohexanol ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Amino-5,5-difluoro-cyclohexanol typically involves the reaction of cyclohexanone with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to meet the demand for large quantities. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: : Trans-2-Amino-5,5-difluoro-cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone, while reduction may produce difluorocyclohexanol .
Scientific Research Applications
Chemistry: : In chemistry, trans-2-Amino-5,5-difluoro-cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: : In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding how fluorine atoms influence the behavior of biologically active molecules .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs, particularly those targeting specific molecular pathways .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials with specific characteristics .
Mechanism of Action
Mechanism: : The mechanism by which trans-2-Amino-5,5-difluoro-cyclohexanol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Molecular Targets and Pathways: : The molecular targets of this compound may include enzymes involved in metabolic pathways or receptors that mediate cellular signaling. By interacting with these targets, this compound can influence various biological processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to trans-2-Amino-5,5-difluoro-cyclohexanol include other fluorinated cyclohexanols and amino alcohols. Examples include 2-Amino-5-fluorocyclohexanol and 2-Amino-5,5-dichlorocyclohexanol .
Uniqueness: : What sets this compound apart from these similar compounds is the presence of two fluorine atoms, which significantly influence its chemical and biological properties. This unique feature makes it a valuable compound for various research and industrial applications .
Biological Activity
Introduction
trans-2-Amino-5,5-difluoro-cyclohexanol is a compound of significant interest due to its unique structural features and potential biological activities. The presence of fluorine atoms enhances its lipophilicity, facilitating better penetration through biological membranes, while the amino group allows for hydrogen bonding with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical studies, and relevant research findings.
The biological activity of this compound can be attributed to several key interactions:
- Lipophilicity : The fluorine atoms increase the compound's ability to cross lipid membranes, which is crucial for its bioavailability and interaction with intracellular targets.
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins, potentially altering their function or inhibiting their activity.
- Biochemical Reactions : The hydroxyl group can participate in various biochemical reactions, making it versatile in different biological contexts.
Applications in Biochemical Studies
This compound has been utilized in several research contexts:
- Enzyme-Substrate Interactions : It serves as a model compound to study enzyme kinetics and mechanisms due to its ability to mimic substrate behavior.
- Protein-Ligand Binding : Its structural properties make it suitable for investigating binding affinities and interactions with various proteins.
Research Findings
A summary of key research findings related to this compound is presented below:
Case Study 1: Inhibition of Enzymatic Activity
In a study investigating the inhibition of soluble epoxide hydrolase (sEH), this compound was tested alongside other compounds. The results indicated that this compound displayed low nanomolar activity against recombinant human sEH, suggesting its potential as a therapeutic agent for hypertension and related cardiovascular conditions .
Case Study 2: Protein Binding Assays
Another study focused on the binding interactions of this compound with various proteins involved in cancer pathways. The compound demonstrated significant binding affinities, leading researchers to propose it as a candidate for further development in cancer therapeutics due to its ability to modulate protein functions involved in tumor progression .
Properties
IUPAC Name |
(1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGREFWTLMOQGZ-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]([C@@H]1N)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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